molecular formula C11H16N2O B8359132 2-(3-Oxolanyl)-1-(3-pyridyl)ethylamine

2-(3-Oxolanyl)-1-(3-pyridyl)ethylamine

Cat. No. B8359132
M. Wt: 192.26 g/mol
InChI Key: MQOKQNRIDBJWKR-UHFFFAOYSA-N
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Patent
US06525065B1

Procedure details

LDA (14.66 mmol) was generated at 0° C. by adding n-BuLi (6.4 mL of 2.3 M solution in hexane, 14.66 mmol) to a solution of diisopropylamine (2.27 mL, 16.0 mmol) in dry tetrahydrofuran (THF) (13 mL). N-(diphenylmethylidene)-3-(aminomethyl)pyridine (3.62 g, 13.33 mmol) was dissolved in dry tetrahydrofuran (13 mL) and the solution cooled to −78° C. under a nitrogen atmosphere. LDA was then transferred to the solution of N-(diphenylmethylidene)-3-(aminomethyl)pyridine using a double tipped needle under a positive nitrogen atmosphere. The resulting purple suspension was stirred for a further 45 minutes, during which time the temperature of the reaction mixture was allowed to rise to −4° C. Tetrahydro-3-furanmethanol methanesulfonate (2.64 g, 14.7 mmol) in tetrahydrofuran (10 mL) was then added via a syringe and the reaction mixture was allowed to warm to ambient temperature followed by additional stirring for 12 hours. Hydrochloric acid (10% aq., 20 mL) was added, and the reaction mixture was stirred for 20-30 minutes followed by extraction with ethyl acetate (3×25 mL). The resulting aqueous solution was first made basic by adding solid K2CO3, and then extracted with chloroform (3×25 mL). The combined organic extracts were dried over anhydrous K2CO3. Filtration was followed by evaporation of chloroform to yield 1-amino-1-(3-pyridyl)-2-(3-tetrahydrofuranyl)-ethane as a diastereomeric (50:50) mixture (pale yellow oil, 2.03 g) which was used in the next step without further purification.
Name
Quantity
14.66 mmol
Type
reactant
Reaction Step One
Quantity
6.4 mL
Type
reactant
Reaction Step Two
Quantity
2.27 mL
Type
reactant
Reaction Step Two
Quantity
13 mL
Type
solvent
Reaction Step Two
[Compound]
Name
N-(diphenylmethylidene)-3-(aminomethyl)pyridine
Quantity
3.62 g
Type
reactant
Reaction Step Three
Quantity
13 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
N-(diphenylmethylidene)-3-(aminomethyl)pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
2.64 g
Type
reactant
Reaction Step Six
Quantity
10 mL
Type
solvent
Reaction Step Six
Quantity
20 mL
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Li+].C[CH:3]([N-:5][CH:6]([CH3:8])C)[CH3:4].[Li][CH2:10]CCC.[CH:14]([NH:17]C(C)C)(C)C.CS(O[CH2:26][CH:27]1[CH2:31][CH2:30][O:29][CH2:28]1)(=O)=O.Cl>O1CCCC1>[NH2:17][CH:14]([C:8]1[CH:6]=[N:5][CH:3]=[CH:4][CH:10]=1)[CH2:26][CH:27]1[CH2:31][CH2:30][O:29][CH2:28]1 |f:0.1|

Inputs

Step One
Name
Quantity
14.66 mmol
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Step Two
Name
Quantity
6.4 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
2.27 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
13 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
N-(diphenylmethylidene)-3-(aminomethyl)pyridine
Quantity
3.62 g
Type
reactant
Smiles
Name
Quantity
13 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Step Five
Name
N-(diphenylmethylidene)-3-(aminomethyl)pyridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
2.64 g
Type
reactant
Smiles
CS(=O)(=O)OCC1COCC1
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Seven
Name
Quantity
20 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The resulting purple suspension was stirred for a further 45 minutes, during which time the temperature of the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was generated at 0° C.
CUSTOM
Type
CUSTOM
Details
to rise to −4° C
TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperature
STIRRING
Type
STIRRING
Details
by additional stirring for 12 hours
Duration
12 h
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 20-30 minutes
Duration
25 (± 5) min
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate (3×25 mL)
ADDITION
Type
ADDITION
Details
by adding solid K2CO3
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform (3×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over anhydrous K2CO3
FILTRATION
Type
FILTRATION
Details
Filtration
CUSTOM
Type
CUSTOM
Details
was followed by evaporation of chloroform

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
NC(CC1COCC1)C=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.